N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O8S/c1-42-27-10-7-21(14-28(27)43-2)11-12-35-32(40)23-8-5-22(6-9-23)18-38-33(41)25-15-29-30(46-20-45-29)16-26(25)37-34(38)47-19-31(39)36-17-24-4-3-13-44-24/h5-10,14-16,24H,3-4,11-13,17-20H2,1-2H3,(H,35,40)(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCXEJWLZQNECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6CCCO6)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinazolinone structure, followed by the introduction of the dioxolo group and the attachment of the benzamide moiety. The final steps involve the incorporation of the dimethoxyphenethyl group and the tetrahydrofuran-2-ylmethylamine side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Table 1: Reaction Conditions for Key Functional Groups
Hydrolysis
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Benzamide group : Stable under neutral pH but hydrolyzes in strong acids (e.g., HCl, 6M) or bases (e.g., NaOH, 2M) to yield 4-(aminomethyl)benzoic acid and 3,4-dimethoxyphenethylamine .
-
Thioether : Resists hydrolysis under physiological conditions but undergoes cleavage with HI (48% at 110°C) to form mercaptoacetamide .
Oxidation
-
Thioether : Oxidized by H₂O₂ or mCPBA to sulfoxide (major) or sulfone (minor), depending on stoichiometry .
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Quinazolinone : Resists oxidation due to electron-deficient aromaticity but reacts with strong oxidizers (e.g., KMnO₄) to form quinazolinone N-oxide derivatives .
Reactivity in Cross-Coupling Reactions
The brominated quinazolinone intermediate participates in:
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Suzuki coupling : With arylboronic acids (e.g., phenylboronic acid) to introduce aryl groups at the 6-position .
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Buchwald-Hartwig amination : With primary/secondary amines to functionalize the quinazolinone core .
Table 2: Catalytic Systems for Cross-Coupling
| Reaction Type | Catalyst | Ligand | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | - | 78–85 | |
| Buchwald-Hartwig | Pd₂(dba)₃ | XantPhos | 65–72 |
Degradation Pathways
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Photodegradation : UV light (254 nm) induces cleavage of the dioxolo ring, forming a catechol derivative .
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Thermal decomposition : At >200°C, the compound fragments into 3,4-dimethoxyphenethylamine and a sulfone-containing quinazolinone .
Biological Reactivity
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves multiple steps that require careful control of parameters such as temperature and solvent choice to optimize yield and purity. The compound features several functional groups that contribute to its reactivity and biological activity. Notably, the presence of methoxy groups on the phenyl ring and a dioxole moiety enhances its chemical properties and potential interactions with biological targets .
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit significant anticancer activities. The compound's structural features suggest potential interactions with key cellular pathways involved in cancer proliferation. Studies utilizing quantitative structure–activity relationship (QSAR) models could provide insights into how modifications to the compound affect its efficacy against various cancer cell lines .
Antimicrobial Activity
Given the ongoing global health challenges posed by bacterial infections, compounds like this compound are being investigated for their antimicrobial properties. The compound may inhibit microbial DNA gyrase and other essential bacterial enzymes, making it a candidate for further development as an antimicrobial agent .
Pharmacological Applications
The pharmacological applications of this compound are diverse:
| Application Area | Potential Use |
|---|---|
| Cancer Treatment | Targeting EGFR pathways |
| Antimicrobial Agents | Inhibiting bacterial growth |
| Anti-inflammatory | Modulating immune responses |
Case Studies and Research Findings
Several studies have highlighted the potential of similar compounds in treating various diseases:
- Anticancer Studies : A study demonstrated that derivatives based on similar quinazoline structures showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Research : Research has shown that compounds with dioxole moieties possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to changes in cellular function or signaling. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Lemon Balm Compounds: While not structurally similar, compounds found in lemon balm, such as rosmarinic acid, have been studied for their biological activity.
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and potential sites for chemical modification. This makes it a versatile compound for various scientific research applications.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, therapeutic targets, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O6S |
| Molecular Weight | 519.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | VOQLKVDTZTVUGG-UHFFFAOYSA-N |
The compound features a unique combination of functional groups that may confer distinct biological activities compared to other similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various kinases involved in cell signaling pathways. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cellular proliferation .
- Receptor Modulation : It may also interact with receptors linked to cancer progression and angiogenesis. This interaction can modulate downstream signaling pathways that influence tumor growth and metastasis.
Biological Targets
Research has indicated that compounds similar to this one often target:
- Dihydrofolate Reductase (DHFR) : Involved in folate metabolism.
- Tyrosine Kinases : Such as Abl and MAP kinases, which play roles in cell proliferation and differentiation .
Case Studies
- In Vitro Studies : Laboratory studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was found to reduce cell viability in breast cancer cells by over 70% at certain concentrations .
- Animal Models : In vivo studies using murine models of cancer have shown that administration of this compound leads to a marked reduction in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .
Comparative Analysis with Other Compounds
A comparative analysis reveals that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-benzamide derivatives often show enhanced biological activity when compared to simpler analogs:
| Compound | Activity (IC50) | Target |
|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]-4-benzamide | 15 µM | DHFR |
| Simplified Analog A | 40 µM | DHFR |
| Simplified Analog B | 30 µM | Tyrosine Kinase |
Q & A
Q. What are the key steps in synthesizing this compound, and how is its purity validated?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:
- Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under acidic conditions .
- Step 2 : Sulfanyl group introduction using mercaptoacetic acid derivatives, as described in thiadiazole and triazole syntheses (e.g., reaction with NaOH in ethanol) .
- Validation : Purity is confirmed via HPLC (≥95%) and structural integrity via 1H/13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS (e.g., m/z calculated for C₃₄H₃₄N₄O₈S: 682.21) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring) .
- NMR : 1D/2D NMR resolves complex substituent patterns (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., deviation <2 ppm from theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Replace the oxolan-2-ylmethyl group with other heterocycles (e.g., piperazine or morpholine) to assess impact on solubility and target binding .
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors or acetylcholinesterase (AChE). For example, the sulfanyl group may form hydrogen bonds with catalytic triads in AChE .
- Data Validation : Cross-reference docking scores (e.g., binding energy <−8 kcal/mol) with in vitro IC₅₀ values from assays like Ellman’s method .
Q. How can researchers resolve contradictions between computational predictions and experimental bioassay results?
Methodological Answer:
- Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AMBER or CHARMM) to account for solvent effects or flexible binding pockets .
- Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .
- Dose-Response Curves : Perform assays at varying concentrations (e.g., 1 nM–100 µM) to rule out non-specific binding at high doses .
Q. What strategies improve metabolic stability without compromising activity?
Methodological Answer:
- Prodrug Design : Mask polar groups (e.g., benzamide) with ester linkages to enhance bioavailability .
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots. For example, methoxy groups are prone to demethylation; fluorination at these positions may block oxidation .
- In Vivo PK/PD Modeling : Apply Phoenix WinNonlin to correlate plasma half-life (t₁/₂) with efficacy in rodent models .
Data Analysis & Experimental Design
Q. How should researchers design dose-ranging studies for neuroactivity assays?
Methodological Answer:
- Pilot Studies : Start with a wide range (e.g., 0.1–100 µM) in primary neuronal cultures, monitoring viability via MTT assays .
- Statistical Power : Use GraphPad Prism to calculate sample size (n ≥ 6) for ANOVA with post-hoc Tukey tests (α = 0.05) .
- Positive Controls : Include reference compounds (e.g., donepezil for AChE inhibition) to normalize inter-assay variability .
Q. What computational tools are recommended for toxicity profiling?
Methodological Answer:
- ADMET Predictors : Tools like SwissADME or ProtoQSAR estimate hepatotoxicity (e.g., Rule of Five violations) and cardiotoxicity (hERG inhibition) .
- Molecular Dynamics (MD) : Simulate compound-membrane interactions (e.g., lipid bilayer permeability) using GROMACS .
Contradiction & Validation
Q. How to address inconsistencies in antimicrobial activity across bacterial strains?
Methodological Answer:
- Resistance Gene Screening : Use PCR to detect efflux pumps (e.g., mdr-1) in resistant strains .
- Synergy Testing : Combine with sub-inhibitory doses of known antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
